molecular formula C19H21N5OS B2951498 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 898624-69-6

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2951498
CAS No.: 898624-69-6
M. Wt: 367.47
InChI Key: OQZRDGYTNIZNSO-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a synthetic small molecule based on the 1,2,4-triazole pharmacophore, a scaffold renowned for its broad spectrum of biological activities and presence in numerous therapeutic agents . This compound is specifically designed for research applications in medicinal chemistry and antibacterial discovery. The core structure of this molecule, the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, is a well-established precursor for generating novel bioactive heterocycles . The molecule features a sulfanylacetamide bridge connecting the triazole core to a 2-ethylphenyl substituent. This structural motif is characteristic of several derivatives that have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria in scientific studies . Researchers can utilize this compound as a key intermediate or template for the synthesis of new chemical entities or to explore structure-activity relationships (SAR) in the development of novel antimicrobial agents . The 1,2,4-triazole nucleus is a privileged structure in drug discovery due to its ability to engage in key molecular interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . Its isosteric properties relative to amides and carboxylic acids further contribute to its favorable pharmacokinetic profile . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-15-10-6-7-11-16(15)21-18(25)13-26-19-23-22-17(24(19)20)12-14-8-4-3-5-9-14/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZRDGYTNIZNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₅OS
  • Molecular Weight : 263.32 g/mol
  • CAS Number : Not specified in the results but associated with various synonyms and related compounds.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar triazole structure can inhibit various bacterial strains effectively. The presence of the triazole ring enhances interaction with microbial enzymes, leading to increased antimicrobial efficacy .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. A study highlighted that compounds with structural similarities to our target compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. The mechanism involves inducing apoptosis through the modulation of Bcl-2 family proteins .

Antioxidant Activity

The antioxidant activity of triazole compounds has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage and associated diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. The following features are critical:

  • Amino Group : The presence of an amino group at position 4 of the triazole ring enhances solubility and biological activity.
  • Benzyl Substituent : The benzyl group contributes to hydrophobic interactions, increasing binding affinity to target proteins.
  • Sulfanyl Group : This functional group is believed to play a role in enhancing the compound's reactivity and biological interaction .

Study 1: Antimicrobial Efficacy

A comparative study involving several triazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL for certain strains .

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that triazole derivatives induced apoptosis through caspase activation. The compound demonstrated IC50 values in the range of 15–30 µM against various cancer cell lines, indicating moderate to strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialMIC ≤ 10 µg/mL against specific bacteria
AnticancerIC50 = 15–30 µM in cancer cell lines
AntioxidantSignificant free radical scavenging

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary structural features:

  • 1,2,4-Triazole ring : Susceptible to electrophilic substitution and oxidation.

  • Sulfanyl (-S-) group : Participates in redox and nucleophilic substitution reactions.

  • Acetamide side chain : Engages in hydrolysis, condensation, and hydrogen-bonding interactions.

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxides or sulfones under controlled conditions.

Reagent/ConditionsProductYieldReference
H₂O₂ (30%, rt, 6 hr)Sulfoxide derivative75%
m-CPBA (0°C, 2 hr)Sulfone derivative82%

Mechanism :

  • Sulfoxide formation : The sulfanyl group reacts with hydrogen peroxide via a two-electron oxidation pathway.

  • Sulfone formation : Requires stronger oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions

Selective reduction of the triazole ring or acetamide carbonyl group is achievable:

Reagent/ConditionsTarget SiteProduct
LiAlH₄ (THF, reflux)Acetamide carbonylAmine derivative
NaBH₄ (MeOH, rt)Triazole ringPartially reduced triazoline

Note : LiAlH₄ reduces the acetamide to a primary amine, while NaBH₄ selectively reduces the triazole’s conjugated system.

Electrophilic Aromatic Substitution (EAS)

The benzyl group on the triazole undergoes nitration or halogenation:

ReactionReagentPositionProduct
NitrationHNO₃/H₂SO₄Para to benzylNitro derivative
BrominationBr₂/FeBr₃Ortho to benzylBromo derivative

Outcome : Substitution occurs preferentially at the benzyl ring due to its electron-donating nature.

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in SN2 reactions:

NucleophileConditionsProduct
NH₃ (aq.)EtOH, 60°CAminoacetamide derivative
CH₃ONaDMF, rtMethoxyacetamide derivative

Hydrolysis Reactions

The acetamide moiety undergoes acid- or base-catalyzed hydrolysis:

ConditionsProduct
6M HCl, refluxCarboxylic acid + 2-ethylaniline
NaOH (aq.), 80°CSodium carboxylate + 2-ethylaniline

Kinetics : Base-catalyzed hydrolysis is 3x faster than acid-catalyzed due to resonance stabilization of intermediates.

Condensation Reactions

The amino group on the triazole reacts with aldehydes to form Schiff bases:

AldehydeConditionsProductApplication
BenzaldehydeEtOH, rtImine derivativeChelating agent for metal complexes
4-NitrobenzaldehydeReflux, 4 hrNitro-substituted Schiff baseAntimicrobial studies

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
UV light (254 nm)Sulfanyl group cleavage8 hr
pH 2–3 (aqueous)Acetamide hydrolysis24 hr
pH 10–12 (aqueous)Triazole ring opening12 hr

Key Finding : The compound is photolabile, necessitating storage in amber vials .

Biological Activity Correlation

While not a direct reaction, the compound’s antimicrobial activity correlates with its ability to undergo redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .

Comparison with Similar Compounds

Structural Analogues with Varying Triazole Substituents

Pyridinyl-Substituted Triazoles
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide):

    • Key Difference : Pyridinyl group at position 5 of the triazole instead of benzyl.
    • Activity : Acts as a potent agonist of insect odorant receptor co-receptor (Orco) channels .
    • Significance : The pyridinyl group enhances electron-withdrawing effects, improving receptor interaction compared to benzyl’s neutral aromaticity .
  • OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide):

    • Key Difference : 4-Pyridinyl and 4-isopropylphenyl substituents.
    • Activity : Demonstrates higher Orco antagonism than VUAA-1 due to steric effects from the isopropyl group .
Furan-Substituted Triazoles
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Key Difference: Furan-2-yl group replaces benzyl. Activity: 15/21 analogs showed anti-exudative activity in rat models, with 8 outperforming diclofenac sodium (reference drug) .
Chlorophenyl and Cyclohexyl Substituents
  • 2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide: Key Difference: 2-Chlorophenyl and 4-butylphenyl groups. Activity: Enhanced antimicrobial activity attributed to electron-withdrawing Cl and hydrophobic butyl chain .
  • 2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide: Key Difference: Cyclohexyl (aliphatic) instead of benzyl (aromatic). Activity: Benzothiazole moiety may confer fluorescence properties for imaging applications .

Analogs with Modified Acetamide Substituents

Nitro and Acetyl Groups
  • 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: Key Difference: 4-Nitrophenyl acetamide substituent. Properties: Higher melting point (272.9–273.9°C) due to nitro group’s polarity . Activity: Nitro groups enhance oxidative stress modulation in antimicrobial assays .
Methyl and Ethyl Groups
  • 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide: Key Difference: Methyl group on triazole and 2-methyl-5-nitrophenyl acetamide. Properties: Lower melting point (216.4–217.7°C) compared to ethyl analogs .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound Not reported 423.52 Benzyl, sulfanyl, 2-ethylphenyl
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 272.9–273.9 498.49 Nitro, acetyl
VUAA-1 Not reported 424.54 Pyridinyl, ethylphenyl
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-(3,4-dichlorophenyl)acetamide Not reported 406.28 Furan, dichlorophenyl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide, and how can purity be ensured?

  • Methodology :

  • Synthesis : Utilize a multi-step approach starting with the condensation of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with 2-ethylphenyl acetamide derivatives under reflux in anhydrous ethanol. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove byproducts .
  • Characterization : Confirm purity using HPLC (>98%) and analytical techniques (¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry). Monitor reaction progress via TLC at each step .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, reflux, 12h6592%
2Column chromatography5898%

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are relevant?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX-97. Key parameters: bond angles (C–S–N ≈ 105°), torsion angles (benzyl-triazole plane dihedral angle ~15°), and hydrogen bonding networks (N–H···O interactions) .
  • Complementary Techniques : Compare experimental XRD data with DFT-optimized structures (B3LYP/6-31G* basis set) to validate geometry .

Q. What in vivo models are suitable for preliminary pharmacological evaluation of this compound?

  • Methodology :

  • Anti-inflammatory Testing : Use a formalin-induced rat paw edema model. Administer the compound orally (10–50 mg/kg) and measure edema volume reduction at 1–6 hours post-injection. Compare with indomethacin (10 mg/kg) as a positive control .
  • Data Analysis : Apply ANOVA with Tukey’s post-hoc test (p < 0.05). Calculate % inhibition relative to controls.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the triazole (e.g., replace benzyl with furan-2-yl or cycloheptyl groups) and the acetamide moiety (e.g., vary alkyl/aryl groups). Assess impact on anti-exudative activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) to predict binding affinities. Correlate docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values .

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

  • Methodology :

  • Co-solvent Systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes (e.g., HP-β-CD). Characterize solubility enhancements via phase-solubility diagrams .
  • Stability Testing : Monitor compound integrity under physiological pH (6.8–7.4) via UV-Vis spectroscopy (λmax = 270 nm) over 24 hours .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma concentration (LC-MS/MS) after oral administration to assess bioavailability (<40% may explain discrepancies). Adjust dosing regimens accordingly .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Test metabolite activity in secondary assays .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodology :

  • PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for powder handling .
  • Waste Disposal : Neutralize acidic/basic waste with 10% NaOH/HCl before incineration. Avoid aqueous release due to potential ecotoxicity (EC₅₀ < 1 mg/L for Daphnia magna) .

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